molecular formula C28H26N4O5S B11630023 (2Z)-5-amino-2-(4-ethoxy-3-methoxybenzylidene)-7-(4-ethoxy-3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

(2Z)-5-amino-2-(4-ethoxy-3-methoxybenzylidene)-7-(4-ethoxy-3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

Cat. No.: B11630023
M. Wt: 530.6 g/mol
InChI Key: ZSIJDHWHOPUQMX-MSXFZWOLSA-N
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Description

(2Z)-5-AMINO-7-(4-ETHOXY-3-METHOXYPHENYL)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, ethoxy, methoxy, and nitrile groups. The presence of these groups contributes to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-5-AMINO-7-(4-ETHOXY-3-METHOXYPHENYL)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully monitored and controlled. The use of automated systems ensures consistent quality and yield of the product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2Z)-5-AMINO-7-(4-ETHOXY-3-METHOXYPHENYL)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The presence of amino and ethoxy groups allows for nucleophilic substitution reactions, where these groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2Z)-5-AMINO-7-(4-ETHOXY-3-METHOXYPHENYL)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-5-AMINO-7-(4-ETHOXY-3-METHOXYPHENYL)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (4-ETHOXY-3-METHOXY-PHENYL)-METHANOL: A related compound with similar functional groups but a simpler structure.

    (4-ETHOXY-3-METHOXY-PHENYL)-ACETIC ACID: Another compound with ethoxy and methoxy groups, used in different applications.

Properties

Molecular Formula

C28H26N4O5S

Molecular Weight

530.6 g/mol

IUPAC Name

(2Z)-5-amino-7-(4-ethoxy-3-methoxyphenyl)-2-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

InChI

InChI=1S/C28H26N4O5S/c1-5-36-20-9-7-16(11-22(20)34-3)12-24-27(33)32-26(31)18(14-29)25(19(15-30)28(32)38-24)17-8-10-21(37-6-2)23(13-17)35-4/h7-13,25H,5-6,31H2,1-4H3/b24-12-

InChI Key

ZSIJDHWHOPUQMX-MSXFZWOLSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC(=C(C=C4)OCC)OC)C#N)N)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC(=C(C=C4)OCC)OC)C#N)N)OC

Origin of Product

United States

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